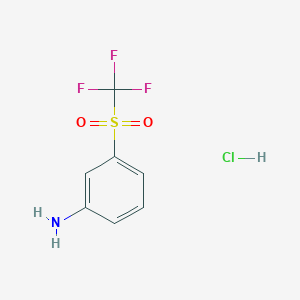

3-(Trifluoromethylsulfonyl)aniline;hydrochloride

描述

3-(Trifluoromethylsulfonyl)aniline hydrochloride is a fluorinated aromatic amine derivative with a trifluoromethylsulfonyl (-SO₂CF₃) substituent. This electron-withdrawing group imparts unique chemical stability, solubility, and reactivity, making the compound valuable in pharmaceuticals, agrochemicals, and materials science.

属性

IUPAC Name |

3-(trifluoromethylsulfonyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S.ClH/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6;/h1-4H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJORTZFQSCVTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylsulfonyl)aniline;hydrochloride typically involves the introduction of a trifluoromethylsulfonyl group to an aniline derivative. One common method is the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of 3-(Trifluoromethylsulfonyl)aniline;hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis. The final product is often purified through recrystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group, altering the compound’s properties.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used under controlled conditions to introduce new substituents.

Major Products:

Oxidation: Nitroso or nitro derivatives of the original compound.

Reduction: Compounds with reduced trifluoromethylsulfonyl groups.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

科学研究应用

Chemistry: 3-(Trifluoromethylsulfonyl)aniline;hydrochloride is used as a building block in organic synthesis. Its unique trifluoromethylsulfonyl group imparts distinct electronic properties, making it valuable for the synthesis of complex molecules.

Biology: In biological research, this compound can be used to study the effects of trifluoromethylsulfonyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives are explored for their potential pharmaceutical applications. The trifluoromethylsulfonyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, 3-(Trifluoromethylsulfonyl)aniline;hydrochloride is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 3-(Trifluoromethylsulfonyl)aniline;hydrochloride involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

相似化合物的比较

3-(Methylsulfonyl)aniline Hydrochloride (CAS 80213-28-1)

- Structure : Features a methylsulfonyl (-SO₂CH₃) group instead of -SO₂CF₃.

- Synthesis: Market reports highlight its commercial availability, with production concentrated in Europe, Asia, and North America .

- Applications : Used in organic synthesis and pharmaceuticals; pricing varies regionally (e.g., €150–€200/kg in Europe) .

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

- Structure : Contains a phenylsulfonylmethyl (-CH₂SO₂C₆H₅) group.

- Synthesis: Prepared via acetamide hydrolysis in ethanol/HCl (91% yield), characterized by IR, NMR, and GC-MS .

- Applications : Investigated as a dihydrofolate reductase inhibitor; failed to form triazine derivatives in follow-up studies .

N,N-Bis(trifluoromethylsulfonyl)aniline (CAS 37595-74-7)

- Structure : Two -SO₂CF₃ groups attached to the aniline nitrogen.

- Reactivity : Used as a reagent in prodrug synthesis (e.g., camptothecin derivatives) due to its strong electron-withdrawing effects .

- Electronic Effects : Reduces nitrogen lone pair availability, lowering resonance interactions with the aromatic ring .

Aniline Hydrochloride

- Structure : Parent compound without sulfonyl or fluorinated groups.

- Toxicity: Carcinogenic in Fischer 344 rats, inducing splenic sarcomas at 0.6% dietary concentration .

- Regulatory Status : Highlights the importance of substituents in modulating safety profiles.

| Property | 3-(Trifluoromethylsulfonyl)aniline Hydrochloride | Aniline Hydrochloride |

|---|---|---|

| Carcinogenicity | Not reported | Confirmed in rats |

| Industrial Use | Specialty chemicals | Bulk chemical production |

Key Research Findings

- Electronic Effects : The -SO₂CF₃ group significantly lowers electron density at the aromatic ring, enhancing stability in electrochemical applications (e.g., lithium-ion battery cathodes) .

- Safety Considerations: Fluorinated anilines generally exhibit lower acute toxicity than non-fluorinated analogs but require rigorous handling protocols .

生物活性

3-(Trifluoromethylsulfonyl)aniline;hydrochloride is an aromatic amine characterized by the presence of a trifluoromethylsulfonyl group at the meta position relative to the amino group. This compound has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity and potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 3-(Trifluoromethylsulfonyl)aniline;hydrochloride is C7H7ClF3NO2S. The trifluoromethylsulfonyl group is known for its strong electron-withdrawing properties, which significantly influence the compound's reactivity and solubility in various solvents.

The biological activity of 3-(Trifluoromethylsulfonyl)aniline;hydrochloride is primarily attributed to its interaction with various biological targets through the trifluoromethylsulfonyl moiety. This group can engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, thereby modulating enzyme activities or receptor activities. Such interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.

Biological Activity and Applications

Research indicates that 3-(Trifluoromethylsulfonyl)aniline;hydrochloride exhibits significant biological activity, particularly in the context of drug development. Its derivatives are explored for various pharmaceutical applications due to their ability to enhance metabolic stability and bioavailability of drug candidates .

Table 1: Biological Activities of 3-(Trifluoromethylsulfonyl)aniline Derivatives

Case Studies

- Antitumor Activity : Compound 3 has been identified as a potent inhibitor of Bcl-2 and Bcl-xL, with a binding affinity (K_i) of less than 1 nM. In vitro studies demonstrated an IC50 value around 10 nM across multiple cancer cell lines, indicating significant potential for cancer therapy. In vivo studies using H146 xenograft models showed that this compound could induce tumor regression, although tumors tended to regrow post-treatment, highlighting the need for further optimization .

- Pharmacodynamics : In pharmacodynamics experiments involving SCID mice, compounds derived from 3-(Trifluoromethylsulfonyl)aniline were evaluated for their ability to induce apoptosis in tumor tissues. The results indicated robust cleavage of PARP and activation of caspase-3, confirming that these compounds effectively trigger apoptotic pathways in cancer cells .

常见问题

Basic Question: What are the recommended synthesis protocols for 3-(Trifluoromethylsulfonyl)aniline hydrochloride?

Answer:

The synthesis typically involves sulfonation and subsequent salt formation. A common approach is reacting 3-(trifluoromethyl)aniline with sulfonyl chloride derivatives under controlled conditions. For example:

- Step 1: React 3-(trifluoromethyl)aniline with methanesulfonyl chloride in tetrahydrofuran (THF) in the presence of triethylamine (Et₃N) to form the sulfonamide intermediate .

- Step 2: Protonate the intermediate with hydrochloric acid (HCl) to yield the hydrochloride salt.

Critical parameters include maintaining anhydrous conditions, reaction temperature (0–25°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to sulfonyl chloride). Impurities like unreacted starting materials can be minimized via column chromatography or recrystallization .

Basic Question: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Store at room temperature in a tightly sealed, light-resistant container under inert gas (e.g., argon) to prevent hygroscopic degradation .

- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile by-products (e.g., HCl gas) .

- Decomposition Risks: Exposure to moisture or elevated temperatures (>40°C) may hydrolyze the trifluoromethylsulfonyl group, releasing HF. Regularly monitor storage conditions using humidity indicators .

Advanced Question: How can contradictory spectral data (e.g., NMR or IR) be resolved during characterization?

Answer:

Contradictions often arise from solvate formation, polymorphs, or protonation state variability. Methodological steps:

Solvent Screening: Record NMR in deuterated DMSO-d₆ vs. CDCl₃ to assess solvent-dependent shifts caused by hydrogen bonding .

pH Adjustment: For IR analysis, compare spectra at neutral and acidic pH to differentiate between free base and hydrochloride forms (e.g., N–H stretching at 3300–3500 cm⁻¹ for free amine vs. broadened peaks in salt form) .

X-ray Crystallography: Resolve ambiguities by determining the crystal structure, which clarifies bond lengths and sulfonyl group geometry .

Advanced Question: What strategies minimize by-products during nucleophilic substitution reactions involving this compound?

Answer:

By-products often stem from over-sulfonation or competing hydrolysis. Optimization strategies include:

- Temperature Control: Conduct reactions at 0–5°C to suppress hydrolysis of the trifluoromethylsulfonyl group .

- Catalyst Use: Add catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reaction specificity .

- Workup Protocol: Quench reactions with ice-cold water to precipitate the product, followed by extraction with dichloromethane to remove polar impurities .

Basic Question: What are the solubility properties of this compound in common solvents?

Answer:

Solubility varies with solvent polarity and protonation state:

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| Water | 10–15 | pH-dependent; higher at low pH |

| Methanol | 50–60 | Miscible in excess solvent |

| DCM | 80–100 | Preferred for extractions |

| THF | 30–40 | Limited solubility at RT |

Data derived from analogous aniline hydrochloride salts .

Advanced Question: How does pH influence the reactivity of 3-(Trifluoromethylsulfonyl)aniline hydrochloride in coupling reactions?

Answer:

The protonation state of the aniline group dictates reactivity:

- Low pH (<3): The amine remains protonated (NH₃⁺), reducing nucleophilicity and slowing coupling reactions (e.g., Suzuki-Miyaura).

- Neutral pH (6–8): Deprotonation increases nucleophilicity (NH₂), enhancing reactivity in Ullmann or Buchwald-Hartwig reactions.

- Experimental Design: Use buffers (e.g., phosphate, pH 7) to maintain optimal conditions. Monitor pH in real-time with a calibrated electrode .

Advanced Question: What analytical methods are recommended for quantifying trace impurities (e.g., genotoxic nitrosamines)?

Answer:

- LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for m/z 138.1 (N-nitrosamine fragment) with a detection limit of 0.1 ppm .

- Headspace GC-MS: Detect volatile impurities by heating samples to 80°C and analyzing with a DB-624 column .

- Mitigation: Introduce scavengers (e.g., ascorbic acid) during synthesis to suppress nitrosamine formation .

Basic Question: What safety protocols are critical for large-scale reactions involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。